

High-performance liquid chromatography (HPLC) analysis of (6-Methylpyridazin-3-yl)methanamine

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Compound of Interest

Compound Name: (6-Methylpyridazin-3-yl)methanamine

Cat. No.: B1455589

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An Application Note for the Reversed-Phase HPLC Analysis and Method Validation of **(6-Methylpyridazin-3-yl)methanamine**

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **(6-Methylpyridazin-3-yl)methanamine**. Due to its polar nature, stemming from the primary amine and the nitrogen-containing pyridazine heterocycle, this compound presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape.^{[1][2][3]} This protocol overcomes these issues by employing a polar-endcapped C18 column, which is stable in highly aqueous mobile phases and offers enhanced retention for polar analytes.^{[4][5]} The method utilizes a simple isocratic mobile phase of ammonium formate buffer and acetonitrile, with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications in drug development.^{[6][7][8]}

Scientific Rationale and Method Development

The primary analytical challenge in the analysis of **(6-Methylpyridazin-3-yl)methanamine** is its high polarity. The molecule contains a basic primary amine and a pyridazine ring system, which is characterized by a high dipole moment.^[9] In standard reversed-phase HPLC, such polar, basic compounds are poorly retained on hydrophobic C18 stationary phases and may exhibit poor peak asymmetry due to secondary interactions with residual silanols on the silica backbone.^[3]

Several strategies can be employed to analyze polar compounds:

- Ion-Pairing Chromatography: Involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with the charged analyte, thereby increasing its retention on a reversed-phase column.^[10] However, these reagents are often incompatible with mass spectrometry (MS) and can be difficult to remove from the column.^[2]
- Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative mode that uses a polar stationary phase.^[4] While effective, HILIC methods can sometimes suffer from longer equilibration times and sensitivity to the water content of the sample diluent.
- Aqueous-Stable Reversed-Phase Chromatography: This approach utilizes columns with modified stationary phases (e.g., polar-embedded or polar-endcapped) that resist the "phase collapse" or "ligand folding" that can occur with traditional C18 phases in highly aqueous mobile phases.^[5] These columns provide a more stable and reproducible retention mechanism for polar analytes.

For this application, an aqueous-stable, polar-endcapped C18 column was selected. This choice provides the robustness and familiarity of reversed-phase chromatography while specifically addressing the retention challenges of our target analyte.

The mobile phase was optimized to ensure good peak shape and retention. A slightly acidic buffer (Ammonium Formate, pH 3.5) was chosen. At this pH, the primary amine group of the analyte will be protonated (positively charged). This consistent ionization state, coupled with the acidic buffer's ability to suppress the ionization of surface silanols on the stationary phase, leads to sharp, symmetrical peaks. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. Detection was performed at 245 nm, a wavelength where the pyridazine ring exhibits significant absorbance.

Materials and Reagents

Item	Specification
Analyte	(6-Methylpyridazin-3-yl)methanamine Reference Standard (>99% purity)
HPLC Column	Polar-Endcapped C18, 4.6 x 150 mm, 5 μ m particle size
Acetonitrile	HPLC Grade or higher
Ammonium Formate	Analytical Reagent Grade
Formic Acid	Analytical Reagent Grade
Water	HPLC Grade or Milli-Q
HPLC System	Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD)

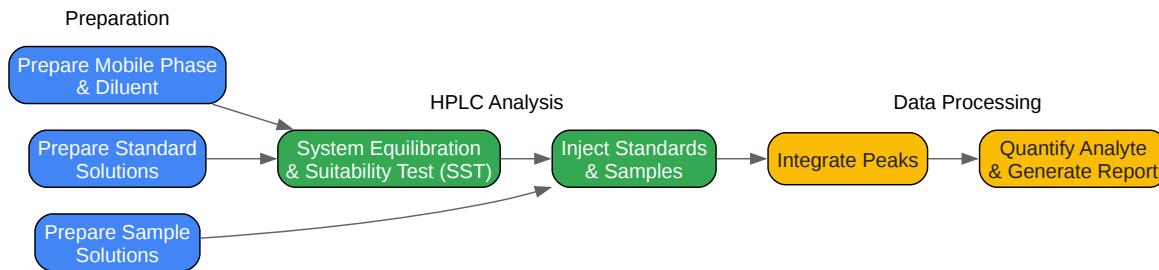
Experimental Protocols

Preparation of Solutions

- Mobile Phase A (Aqueous): 20 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid. To prepare 1 L, dissolve 1.26 g of Ammonium Formate in 1 L of HPLC grade water. Adjust pH with Formic Acid and filter through a 0.45 μ m nylon filter.
- Mobile Phase B (Organic): Acetonitrile.
- Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 25 mg of **(6-Methylpyridazin-3-yl)methanamine** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solution (100 μ g/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

HPLC System Configuration and Conditions

The experimental workflow, from solution preparation to data analysis, is outlined below.



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Caption: HPLC Experimental Workflow Diagram.

Table 1: HPLC Chromatographic Conditions

Parameter	Setting
Column	Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Isocratic: 90% Mobile Phase A, 10% Mobile Phase B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detector	DAD, 245 nm

| Run Time | 10 minutes |

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if it meets the criteria outlined in Table 2.

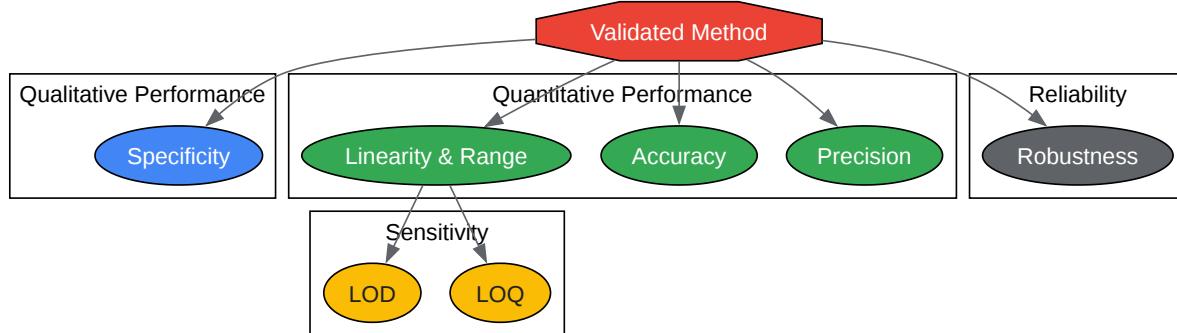
Table 2: System Suitability Test (SST) Criteria

Parameter	Acceptance Criterion
Tailing Factor (Asymmetry)	0.8 – 1.5
Theoretical Plates (N)	> 2000
% RSD of Peak Area	≤ 2.0%

| % RSD of Retention Time | ≤ 1.0% |

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[7][8]



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